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Compound of Interest

Compound Name: Tetramethylammonium hydroxide

Cat. No.: B147489 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

issues with aluminum metallization etching during silicon micromachining with

Tetramethylammonium Hydroxide (TMAH) solutions.

Troubleshooting Guide
Problem: My aluminum metallization is being etched by the TMAH solution during silicon

etching.

Initial Checks:

Confirm TMAH Concentration and Temperature: Standard TMAH concentrations for silicon

etching range from 5 wt% to 25 wt%, with temperatures typically between 70°C and 90°C.[1]

[2] High concentrations and temperatures can increase the etch rate of both silicon and

aluminum.

Inspect Aluminum Surface: Ensure the aluminum surface is clean and free of contaminants

before the etching process.

Possible Causes and Solutions:
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Cause Solution

High pH of Pure TMAH Solution

The high pH of pure TMAH solutions readily

attacks aluminum. The primary strategy to

prevent this is to modify the TMAH solution to

passivate the aluminum surface.

Inadequate Passivation

The formation of a stable passivation layer on

the aluminum surface is crucial. This is typically

achieved by adding silicon or a silicon-

containing compound to the TMAH solution.

Rough Silicon Surface Finish

Certain additives used for aluminum passivation

can sometimes lead to a rougher silicon surface.

This is often a trade-off that needs to be

managed.

Frequently Asked Questions (FAQs)
Q1: How can I prevent my aluminum pads from being
etched by the TMAH solution?
The most effective method to prevent aluminum etching in TMAH is to add dissolved silicon or

silicic acid to the solution.[1][3] This addition leads to the formation of a passivation layer on the

aluminum surface, which protects it from the etchant.

The passivation mechanism is believed to involve the formation of silicate-based compounds,

such as pyrophyllite-type silicates, on the aluminum oxide surface, which prevents further

chemical attack.[1]

Q2: What concentration of dissolved silicon is required
to passivate aluminum?
The required concentration of dissolved silicon depends on the TMAH concentration and

temperature. For a 25 wt% TMAH solution, adding 120 g/l of solid silicon has been shown to

achieve full passivation of the aluminum layer.[1] In 5 wt% TMAH, a dissolved silicon
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concentration of 1.4 wt% or higher is recommended.[4][5] For 10 wt% TMAH, a dissolved

silicon concentration of 3.2 wt% or more is suggested.[4]

Q3: Does adding silicon to the TMAH solution affect the
silicon etch rate?
Yes, adding silicon to the TMAH solution will generally decrease the silicon etch rate. However,

this effect can be managed and is often a necessary trade-off to protect the aluminum

metallization.

Q4: I've added silicon to my TMAH, but the etched
silicon surface is now very rough. How can I improve
the surface finish?
A common side effect of adding silicon to TMAH for aluminum passivation is an increase in the

roughness of the etched silicon surface, often characterized by the formation of hillocks.[3] To

mitigate this, an oxidizing agent such as ammonium persulfate ((NH₄)₂S₂O₈) can be added to

the solution.[3][4][5]

The addition of ammonium persulfate has been shown to produce a smoother silicon surface

and can also increase the silicon etch rate.[3][4]

Q5: What is the recommended concentration of
ammonium persulfate?
For a 5 wt% TMAH solution containing dissolved silicon, an ammonium persulfate

concentration in the range of 0.4-0.7 wt% is effective.[5] For a 10 wt% TMAH solution with

dissolved silicon, a concentration of 1.2-2.0 wt% is recommended.[4]

Q6: Are there any alternatives to dissolving solid
silicon?
Yes, silicic acid (Si(OH)₄) or water glass can also be used to introduce silicon into the TMAH

solution and achieve aluminum passivation.[1][3][6] For a 25 wt% TMAH solution, adding 250

g/l of silicic acid can achieve full passivation.[1]
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Data Presentation: Etch Rate Summary
The following tables summarize the etch rates of aluminum and silicon under different TMAH

solution compositions.

Table 1: Effect of Dissolved Silicon on Aluminum Etch Rate in 5 wt% TMAH at 85°C[4]

Dissolved Silicon (wt%) Aluminum Etch Rate (nm/min)

0 > 100

0.8 ~40

1.4 0

Table 2: Effect of Ammonium Persulfate ((NH₄)₂S₂O₈) on Aluminum Etch Rate in TMAH with

Dissolved Silicon at 85°C[4]

TMAH (wt%) Dissolved Si (wt%) (NH₄)₂S₂O₈ (wt%)
Aluminum Etch
Rate (nm/min)

5 1.6 0 ~10

5 1.6 0.4 0

10 3.2 0 68

10 3.2 1.2 0

Table 3: Effect of Additives on Silicon (100) Etch Rate and Surface Roughness in 10 wt%

TMAH with 3.2 wt% Dissolved Silicon at 85°C[4]

Additive ((NH₄)₂S₂O₈ wt%) Si (100) Etch Rate (µm/min) Surface Roughness (µm)

0 0.4 > 0.2

0.6 - 2.0 0.85 - 0.9 < 0.1
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Protocol 1: Preparation of Aluminum-Safe TMAH
Solution with Dissolved Silicon

Objective: To prepare a TMAH solution that does not etch aluminum metallization.

Materials:

TMAH solution (e.g., 25 wt% in water)

Deionized (DI) water

Silicon wafers or silicon powder

Heated magnetic stirrer

Glass beaker

Procedure:

1. If necessary, dilute the concentrated TMAH solution to the desired final concentration

(e.g., 5 wt% or 10 wt%) using DI water.

2. Heat the TMAH solution to the desired etching temperature (e.g., 85°C) in a glass beaker

on a heated magnetic stirrer.

3. Gradually add a sufficient amount of silicon (e.g., 1.4 wt% for 5 wt% TMAH) to the heated

TMAH solution while stirring.

4. Continue stirring until the silicon is completely dissolved. The solution is now ready for

etching.

Protocol 2: Improving Silicon Surface Finish with
Ammonium Persulfate

Objective: To prepare an aluminum-safe TMAH solution that results in a smooth etched

silicon surface.

Materials:
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TMAH solution with dissolved silicon (prepared as in Protocol 1)

Ammonium persulfate ((NH₄)₂S₂O₈)

Procedure:

1. To the heated TMAH solution containing dissolved silicon, slowly add the desired amount

of ammonium persulfate (e.g., 0.4 wt% for 5 wt% TMAH).

2. Stir the solution until the ammonium persulfate is fully dissolved.

3. The solution is now ready for use and should provide good aluminum passivation and a

smooth silicon surface. Note: It is crucial to dissolve the silicon before adding the

ammonium persulfate to prevent the formation of micropyramids on the silicon surface.[2]

[7]
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Troubleshooting Flow

Al Etching in TMAH Observed

Check TMAH Conc. & Temp.

Is the TMAH solution pure?

Add Dissolved Si or Silicic Acid

Yes

Continue Etching

No

Is Si surface rough?

Add Ammonium Persulfate

Yes

Al Passivated & Smooth Si Surface

No
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Aluminum Passivation Mechanism in Si-Doped TMAH
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Formation of
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Aluminum Surface
(with native Al₂O₃)

Stable Passivation Layer Aluminum Etching Prevented
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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